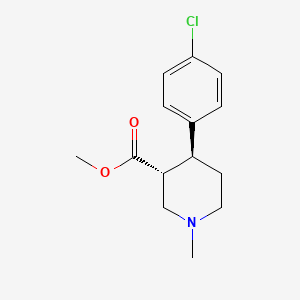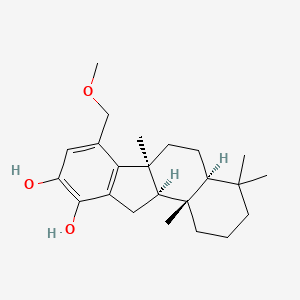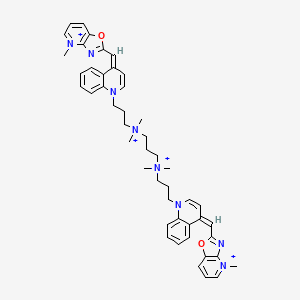
JOJO-1 tetracation
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
JOJO-1(4+) is the tetracation of JOJO-1 dye. It has a role as a fluorochrome.
Applications De Recherche Scientifique
Sustainable Production and Cell Viability
Jojoba oil (JO) has been evaluated for high value-added products through an innovative biorefinery approach. This includes enzymatic transesterification using various alcohols, producing jojobyl alcohol (JA) mixtures with pharmaceutical applications. The study also discusses fatty acid alkyl esters (FAAE) as a co-product with potential as an alternative to conventional fuels. Notably, JAs displayed cytotoxic effects at certain concentrations, highlighting their therapeutic potential (Acherki, Hurtado, & Bouaid, 2021).
Salt-Tolerant Gene Sequencing
Research on plant response to salt stress led to the identification of salt-tolerant genes in Jojoba. The study focused on glyoxalase I genes and their sequencing from Jojoba, comparing them with other plants. This research contributes to understanding salt tolerance mechanisms in plants (Mohasseb, Solliman, Al-Mssallem, Abdullah, Alsaqufi, Shehata, & El-Shemy, 2020).
Fatty Acid Alkyl Esters and Monounsaturated Alcohols Production
The study explored the transesterification of jojoba oil with short-chain alcohols, producing mixtures of jojobyl alcohols and FAAE. This process aligns with biorefinery concepts, and the resulting products have applications in the pharmaceutical industry (El-Boulifi, Sánchez, Martínez, & Aracil, 2015).
Potential Uses of Jojoba Oil and Meal
Jojoba oil's unique chemical composition makes it a source for various derivatives with industrial applications. This includes the production of different types of waxes and additives for specialized applications. The study also covers the potential uses of jojoba meal as animal feed (Wisniak, 1994).
Transcriptome Analysis during Seed Development
Investigating the transcriptome of developing jojoba seeds, this research provides insights into lipid biosynthesis and accumulation, essential for improving jojoba oil production and quality. The study enhances the understanding of wax ester biology in jojoba seeds (Alotaibi, Elseehy, Aljuaid, & El-Shehawi, 2020).
Molecular Characterization of Fatty Alcohol Oxidation Pathway
This study focuses on the fatty alcohol oxidation pathway in germinated jojoba seeds, crucial for wax ester mobilization. The cloning and characterization of genes for fatty alcohol oxidase and aldehyde dehydrogenase in jojoba have been detailed, enhancing the understanding of this unique process (Rajangam, Gidda, Craddock, Mullen, Dyer, & Eastmond, 2012).
Anti-Herpes Simplex 1 Activity of Jojoba Wax
Research on the antiviral properties of jojoba wax against herpes simplex 1 (HSV-1) infection revealed its potential use in combating skin infections. The study confirms the need for the presence of jojoba wax to achieve protection against HSV-1 (Tietel, Melamed, Eretz-Kdosha, Guetta, Gvirtz, Ogen-Shtern, Dag, & Cohen, 2021).
Propriétés
Nom du produit |
JOJO-1 tetracation |
|---|---|
Formule moléculaire |
C47H56N8O2+4 |
Poids moléculaire |
765 g/mol |
Nom IUPAC |
3-[dimethyl-[3-[(4Z)-4-[(4-methyl-[1,3]oxazolo[4,5-b]pyridin-4-ium-2-yl)methylidene]quinolin-1-yl]propyl]azaniumyl]propyl-dimethyl-[3-[(4Z)-4-[(4-methyl-[1,3]oxazolo[4,5-b]pyridin-4-ium-2-yl)methylidene]quinolin-1-yl]propyl]azanium |
InChI |
InChI=1S/C47H56N8O2/c1-50-24-11-20-42-46(50)48-44(56-42)34-36-22-28-52(40-18-9-7-16-38(36)40)26-13-30-54(3,4)32-15-33-55(5,6)31-14-27-53-29-23-37(39-17-8-10-19-41(39)53)35-45-49-47-43(57-45)21-12-25-51(47)2/h7-12,16-25,28-29,34-35H,13-15,26-27,30-33H2,1-6H3/q+4 |
Clé InChI |
OODIVTSMHJGECZ-UHFFFAOYSA-N |
SMILES isomérique |
C[N+]1=CC=CC2=C1N=C(O2)/C=C/3\C4=CC=CC=C4N(C=C3)CCC[N+](CCC[N+](CCCN5C6=CC=CC=C6/C(=C\C7=NC8=C(O7)C=CC=[N+]8C)/C=C5)(C)C)(C)C |
SMILES canonique |
C[N+]1=CC=CC2=C1N=C(O2)C=C3C=CN(C4=CC=CC=C34)CCC[N+](C)(C)CCC[N+](C)(C)CCCN5C=CC(=CC6=NC7=C(O6)C=CC=[N+]7C)C8=CC=CC=C85 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







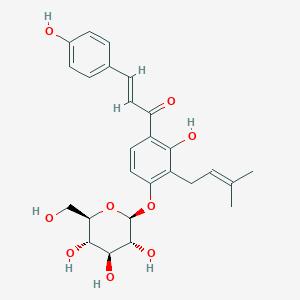
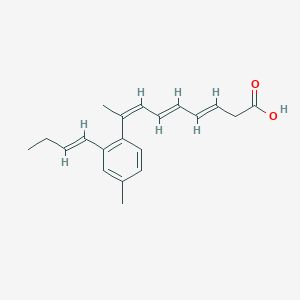
![1-Phenyl-1,4-epoxy-1h,4h-naphtho[1,8-de][1,2]dioxepin](/img/structure/B1251546.png)

